L-phenylalanyl-L-hydroxyproline
Overview
Description
L-phenylalanyl-L-hydroxyproline is a dipeptide that consists of L-phenylalanine and L-hydroxyproline . L-hydroxyproline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It plays a significant role in the structure and physiology of connective tissue .
Synthesis Analysis
The synthesis of this compound involves complex biochemical processes. For instance, trans-4-Hydroxy-L-proline and its minor analogue trans-3-hydroxy-L-proline are formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of nanotubular structures and their further interaction is a key step in dendritic structure growth .Molecular Structure Analysis
The molecular structure of this compound has been investigated using Atomic Force Microscopy (AFM) at the nanometer scale . The formation of nanotubular structures and their further interaction is shown to be a key step in dendritic structure growth .Chemical Reactions Analysis
In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .Physical and Chemical Properties Analysis
This compound is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to breakdown of both the α-helical and β-sheet structures in proteins .Scientific Research Applications
1. Diagnostic Applications in Food Safety
L-hydroxyproline, a component of the dipeptide L-phenylalanyl-L-hydroxyproline, has been utilized in diagnostic applications, particularly in food safety. Liu et al. (2014) developed an indirect competitive enzyme-linked immunosorbent assay (ELISA) for determining L-hydroxyproline in milk, which is used as a marker for hydrolysed leather protein. This assay could rapidly detect L-hydroxyproline in milk with a limit of detection of 0.04 µg/mL, showcasing its potential in monitoring the presence of L-hydroxyproline in dairy products (Liu, Wang, Liu, & Wang, 2014).
2. Biochemical Marker in Disease Pathogenesis
Srivastava et al. (2016) highlighted the role of hydroxyproline, including its isomeric forms like L-hydroxyproline, as a potential biochemical marker in various diseases. Elevated levels of hydroxyproline are observed in disorders like graft versus host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing. This study underscores hydroxyproline's significance in understanding the pathogenesis and treatment of these diseases (Srivastava, Khare, Nagar, Raghuwanshi, & Srivastava, 2016).
3. Role in Skin Health and Dermatology
Hashizume et al. (2013) investigated the topical effects of N-acetyl-L-hydroxyproline, a derivative of L-hydroxyproline, on ceramide synthesis and alleviation of pruritus in atopic dermatitis. Their study found that AHYP increased ceramide synthesis and prevented transepidermal water loss (TEWL), highlighting its therapeutic potential in dermatological applications (Hashizume, Nakano, Kamimura, & Morishita, 2013).
4. Industrial and Pharmaceutical Synthesis
Hara and Kino (2009) and (2020) focused on the industrial production of various hydroxyproline isomers, including L-proline to cis-4-hydroxy-L-proline, using microbial and enzymatic processes. These isomers are valuable chiral building blocks in organic synthesis for pharmaceuticals. The studies demonstrate the potential of hydroxyproline isomers, derivates of this compound, in industrial and pharmaceutical applications (Hara & Kino, 2009); (Hara & Kino, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This new knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNJMXOBDSZDL-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90965-82-5 | |
Record name | Phenylalanylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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